GC-Rich Sequencing Rescue: Complete Elimination of Band Compression in 85% GC Template Where dGTP Yields No Readable Sequence
In a direct head-to-head comparison, sequencing of a segment of the human N-myc gene possessing 85% GC content was entirely impossible using the standard dideoxy chain-termination method with natural dGTP due to severe band compression. When dGTP was replaced by deoxy-7-deazaguanosine triphosphate (dc⁷GTP), the nucleotide sequence of this GC-rich region was unambiguously determined by analysis of both DNA strands [1].
7-deaza-dGTP: Both strands resolved (85% GC template)
| Evidence Dimension | Sequencing capability for extremely GC-rich templates (band compression elimination) |
|---|---|
| Target Compound Data | Unambiguous sequence determination of both strands of the human N-myc gene 85% GC region using dc⁷GTP |
| Comparator Or Baseline | dGTP — sequencing of the same 85% GC region was impossible; complete band compression obscuring all bases |
| Quantified Difference | Qualitative binary outcome: impossible (0% readable) with dGTP → fully readable sequence with dc⁷GTP |
| Conditions | Dideoxy chain-termination sequencing (Sanger method) with standard polyacrylamide gel electrophoresis; human N-myc gene segment, 85% GC content |
Why This Matters
For procurement decisions, this demonstrates that 7-deaza-dGTP is not merely an incremental improvement but an enabling reagent for GC-rich templates (≥70% GC) where dGTP-based sequencing fails entirely, making it essential for laboratories working with GC-rich genomes, CpG islands, or promoter regions.
- [1] Mizusawa S, Nishimura S, Seela F. Improvement of the dideoxy chain termination method of DNA sequencing by use of deoxy-7-deazaguanosine triphosphate in place of dGTP. Nucleic Acids Res. 1986;14(3):1319-1324. doi:10.1093/nar/14.3.1319. PMID: 3951988. View Source
